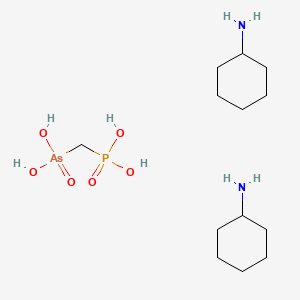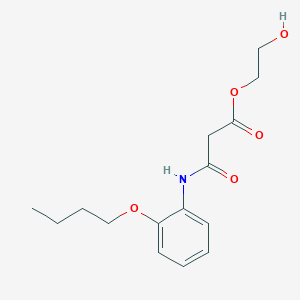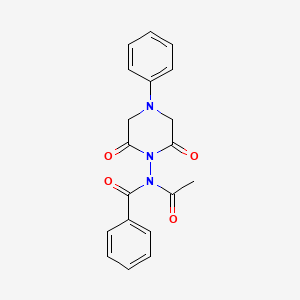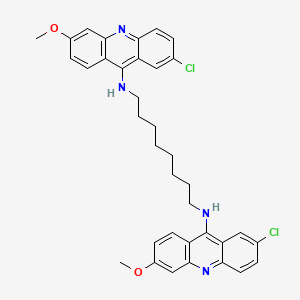
Ethyl 3-bromo-2-chloroprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-bromo-2-chloroprop-2-enoate is an organic compound with the molecular formula C5H6BrClO2. It is an ester derived from the corresponding acid and alcohol. This compound is of interest due to its unique structure, which includes both bromine and chlorine atoms attached to a propenoate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-2-chloroprop-2-enoate can be synthesized through various methods. One common approach involves the reaction of ethyl acetoacetate with bromine and chlorine under controlled conditions. The reaction typically proceeds via halogenation, where the bromine and chlorine atoms are introduced to the propenoate structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions. These reactions are carried out in reactors equipped with temperature and pressure control to ensure the desired product yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-bromo-2-chloroprop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Addition Reactions: The double bond in the propenoate moiety can participate in addition reactions with electrophiles.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions, amines, and thiols, can replace the halogen atoms.
Electrophiles: Such as hydrogen halides, can add across the double bond.
Bases: Such as sodium ethoxide, can induce elimination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted esters, while addition reactions can produce halogenated alkanes.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-bromo-2-chloroprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 3-bromo-2-chloroprop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The presence of both bromine and chlorine atoms makes it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-bromo-2-chloropropanoate: Similar structure but lacks the double bond.
Ethyl 3-chloro-2-bromopropanoate: Similar structure with reversed positions of bromine and chlorine.
Ethyl 2-bromo-3-chloropropanoate: Similar structure with different positioning of halogens.
Uniqueness
Ethyl 3-bromo-2-chloroprop-2-enoate is unique due to the presence of both bromine and chlorine atoms attached to a propenoate moiety. This unique structure imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
62849-20-1 |
|---|---|
Molekularformel |
C5H6BrClO2 |
Molekulargewicht |
213.46 g/mol |
IUPAC-Name |
ethyl 3-bromo-2-chloroprop-2-enoate |
InChI |
InChI=1S/C5H6BrClO2/c1-2-9-5(8)4(7)3-6/h3H,2H2,1H3 |
InChI-Schlüssel |
RUWWKQJGIVHREG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=CBr)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Dimethoxy-1-[(trichloroethenyl)sulfanyl]benzene](/img/structure/B14500863.png)
![3,4-Dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B14500884.png)



![3-[(2-Hydroxyethyl)amino]-6-methyl-2-nitrophenol](/img/structure/B14500906.png)
![4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzoic acid](/img/structure/B14500912.png)
![Thieno[3,2-c]phenanthridine](/img/structure/B14500915.png)



![[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14500932.png)


